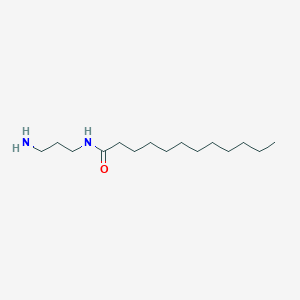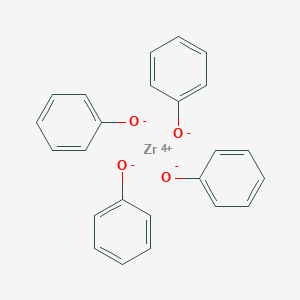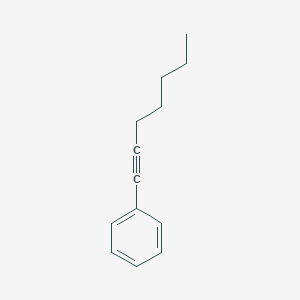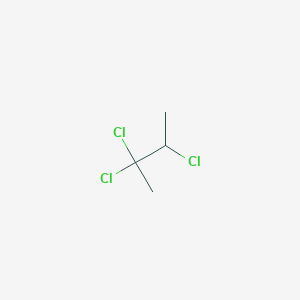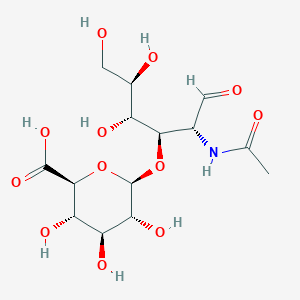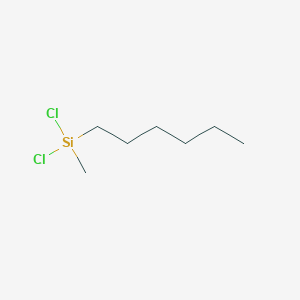
Dichlorohexylmethylsilane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of dichlorohexylmethylsilane-related compounds involves Wurtz-type reductive coupling and other methodologies to yield functional polysilanes and disilanes with specific molecular weights and functional groups. Techniques such as fractional precipitation and spectroscopic analysis, including Si-29 NMR, are utilized to confirm chlorine-end functionalization and determine the concentration of end-groups quantitatively (Demoustier‐Champagne, Marchand‐Brynaert, & Devaux, 1996).
Molecular Structure Analysis
The molecular and crystal structures of dichlorohexylmethylsilane analogs have been characterized by various spectroscopic techniques, including elemental analyses, UV, IR, ^1HNMR, MS, and single-crystal X-ray diffraction. These analyses help in understanding the compound's structural characteristics and the relationship between its spectral properties and molecular structures (Ren, 1993).
Chemical Reactions and Properties
Dichlorohexylmethylsilane and its derivatives undergo various chemical reactions, showcasing unique reactivities. For instance, specific disilanes containing chloromethyl groups have been studied for their potential to undergo intramolecular rearrangement and other reactions, highlighting the diverse chemical behavior of these compounds (Kumada & Ishikawa, 1964).
Physical Properties Analysis
The physical properties of dichlorohexylmethylsilane-related polymers and compounds, such as molecular weight and structural strain, have been extensively studied through high-resolution NMR spectroscopy and X-ray diffraction. These studies help in understanding the polymer's behavior and potential applications (Shen & Interrante, 1996).
Chemical Properties Analysis
The chemical properties of dichlorohexylmethylsilane and related compounds, including their reactivity patterns and applications in organic synthesis, have been a focus of research. Studies have explored the unique reactivity of the acylsilane functional group and its utilization in various organic transformations, emphasizing the compound's significance in synthetic chemistry (Zhang, Priebbenow, & Bolm, 2013).
Wissenschaftliche Forschungsanwendungen
Use in Organosilane Synthesis : Dichlorohexylmethylsilane can be utilized in the synthesis of organosilanes, particularly for creating organochloro- or organohydrochloro-monosilanes. These compounds have applications in various chemical reactions, including the synthesis of alkyl methyldichlorosilanes or alkyl trichlorosilanes, which are useful in different industrial processes (Calas, Dunoguès, Déléris, & Duffaut, 1982).
Application in Chromatography : It has been used in the static coating of small-diameter capillary columns, significantly enhancing the efficiency of gas and supercritical fluid chromatography. This application showcases its utility in analytical chemistry, particularly in the separation and analysis of complex mixtures (Sumpter, Woolley, Huang, Markides, & Lee, 1990).
Organic Material Modification : It can serve as a precursor for the modification of organic materials, notably in surface treatments and the production of polymers. This includes applications in nerve tissue scanning and plasma polymerization, indicating its utility in biomedical and materials science fields (Hong-yao, 2012).
Peptide Synthesis : In the field of biochemistry, dichlorohexylmethylsilane-related compounds are used for improving the efficiency and selectivity in peptide synthesis. This application highlights its importance in the development of pharmaceuticals and research in proteomics (Mehta, Jaouhari, Benson, & Douglas, 1992).
Electroreductive Polymerization : It is used in the electroreductive polymerization of phenylmethyldichlorosilane, leading to the formation of polysilanes with a range of molecular weights. This method is crucial for the development of novel polymers with specific properties (Zizumbo, Félix-Navarro, Cervantes-Jauregui, & Avalos-Belmontes, 2005).
Biomedical Applications : In the biomedical industry, compounds related to dichlorohexylmethylsilane, like Polydimethylsiloxane (PDMS), are extensively used due to their biocompatible nature. Applications include microfluidic circuits and optical systems, highlighting its significance in the development of medical devices and equipment (Victor et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dichloro-hexyl-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Cl2Si/c1-3-4-5-6-7-10(2,8)9/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRMHVJQWMXYBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
88002-83-9 | |
| Record name | Silane, dichlorohexylmethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88002-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90884770 | |
| Record name | Silane, dichlorohexylmethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexylmethyldichlorosilane | |
CAS RN |
14799-94-1 | |
| Record name | Dichlorohexylmethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14799-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexylmethyldichlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014799941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichlorohexylmethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, dichlorohexylmethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXYLMETHYLDICHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/798Y7DR4MN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

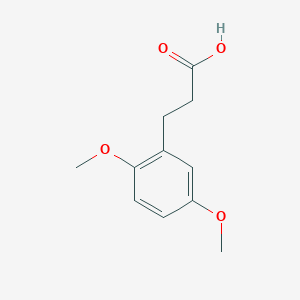

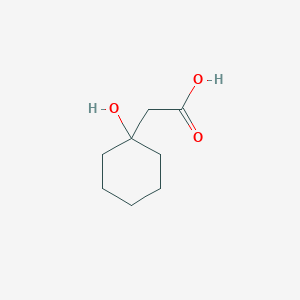
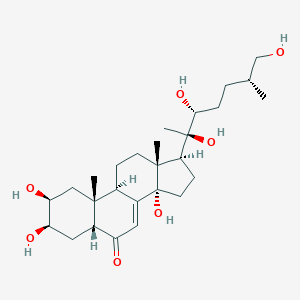
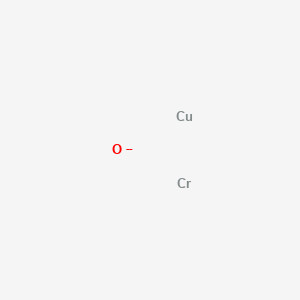

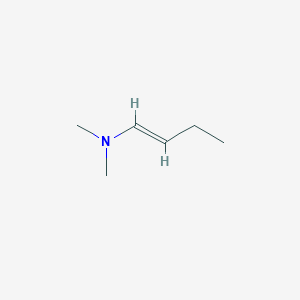
![[3-(Trifluoromethyl)phenyl]urea](/img/structure/B78555.png)
